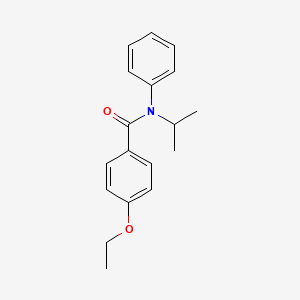![molecular formula C30H27BrN2O6 B12021568 [4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-propoxybenzoate CAS No. 767334-07-6](/img/structure/B12021568.png)
[4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-propoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-propoxybenzoate is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by its complex structure, which includes a bromonaphthalene moiety, a methoxyphenyl group, and a propoxybenzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-propoxybenzoate can be achieved through a multi-step process:
Synthesis of 1-bromonaphthalene-2-yl oxyacetyl chloride: This can be prepared by reacting 1-bromonaphthalene with oxalyl chloride in the presence of a catalyst such as DMF.
Formation of hydrazone: The oxyacetyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Condensation reaction: The hydrazone is then condensed with 4-[(E)-2-methoxyphenyl] benzaldehyde under acidic conditions to form the desired hydrazone.
Esterification: Finally, the product is esterified with 4-propoxybenzoic acid in the presence of a dehydrating agent such as DCC (dicyclohexylcarbodiimide) to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction of the hydrazone moiety can yield the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Functionalized naphthalene derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to its hydrazone moiety.
Enzyme Inhibition: Possible application in enzyme inhibition studies.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Cancer Research: Potential use in cancer research due to its ability to interact with biological macromolecules.
Industry
Materials Science: Application in the development of new materials with specific properties.
Dye Synthesis: Use in the synthesis of dyes and pigments.
作用機序
The mechanism of action of [4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-propoxybenzoate involves its interaction with various molecular targets. The hydrazone moiety can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The bromonaphthalene group can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and activity.
類似化合物との比較
Similar Compounds
[4-[(E)-[[2-(1-chloronaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-propoxybenzoate: Similar structure but with a chlorine atom instead of bromine.
[4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-hydroxyphenyl] 4-propoxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the bromonaphthalene moiety in [4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-propoxybenzoate imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity, binding affinity, and overall biological activity.
特性
| 767334-07-6 | |
分子式 |
C30H27BrN2O6 |
分子量 |
591.4 g/mol |
IUPAC名 |
[4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C30H27BrN2O6/c1-3-16-37-23-12-9-22(10-13-23)30(35)39-25-14-8-20(17-27(25)36-2)18-32-33-28(34)19-38-26-15-11-21-6-4-5-7-24(21)29(26)31/h4-15,17-18H,3,16,19H2,1-2H3,(H,33,34)/b32-18+ |
InChIキー |
VMBUCXHYOGEWSA-KCSSXMTESA-N |
異性体SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br)OC |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=C(C4=CC=CC=C4C=C3)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12021487.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12021494.png)
![11-[(5Z)-5-(1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12021500.png)
![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12021505.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12021519.png)



![2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12021540.png)


![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12021565.png)
